molecular formula C11H9NO2 B13629014 7-Methylisoquinoline-3-carboxylic acid

7-Methylisoquinoline-3-carboxylic acid

Cat. No.: B13629014
M. Wt: 187.19 g/mol
InChI Key: PEDXDOWHGDAWMC-UHFFFAOYSA-N
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Description

7-Methylisoquinoline-3-carboxylic acid is a heterocyclic aromatic compound with the molecular formula C11H9NO2 It is part of the isoquinoline family, which is characterized by a benzene ring fused to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methylisoquinoline-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method is the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde derivatives with aminoacetaldehyde diethyl acetal, followed by cyclization and oxidation.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes but optimized for higher yields and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 7-Methylisoquinoline-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinoline derivatives.

    Reduction: Reduction reactions can convert it into different hydrogenated forms.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the isoquinoline ring.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.

    Reduction: Hydrogen gas (H2) with a palladium catalyst.

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products: The major products formed from these reactions include various substituted isoquinolines, quinolines, and hydrogenated derivatives.

Scientific Research Applications

7-Methylisoquinoline-3-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of isoquinoline-based pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Methylisoquinoline-3-carboxylic acid involves its interaction with various molecular targets and pathways. It can act as an inhibitor or activator of specific enzymes, depending on its structural modifications. The compound’s effects are mediated through its ability to bind to active sites on enzymes or receptors, altering their activity and leading to various biological outcomes.

Comparison with Similar Compounds

    Isoquinoline: The parent compound of 7-Methylisoquinoline-3-carboxylic acid, with similar structural features but lacking the carboxylic acid group.

    Quinoline: Another related compound with a nitrogen atom in the ring, but with different chemical properties and reactivity.

    Pyridine: A simpler heterocyclic compound with a single nitrogen atom in the ring.

Uniqueness: this compound is unique due to the presence of both a methyl group and a carboxylic acid group on the isoquinoline ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research applications.

Properties

Molecular Formula

C11H9NO2

Molecular Weight

187.19 g/mol

IUPAC Name

7-methylisoquinoline-3-carboxylic acid

InChI

InChI=1S/C11H9NO2/c1-7-2-3-8-5-10(11(13)14)12-6-9(8)4-7/h2-6H,1H3,(H,13,14)

InChI Key

PEDXDOWHGDAWMC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=CN=C(C=C2C=C1)C(=O)O

Origin of Product

United States

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